1-Benzyl-5-hydroxypiperidin-2-one
Overview
Description
Scientific Research Applications
Biocatalysis in Hydroxylation
- Enzymatic Synthesis: Sphingomonas sp. HXN-200 demonstrated high activity and selectivity in the hydroxylation of N-substituted piperidin-2-ones, including 1-Benzyl-5-hydroxypiperidin-2-one, achieving high yield preparations of 4-hydroxypiperidin-2-ones (Chang et al., 2002).
Synthesis of Biologically Active Compounds
- Reductive Amination of Nitriles: this compound is utilized as a building block in the synthesis of biologically active compounds. An enantioselective biocatalytic approach to its synthesis involved hydrogenation and cyanohydrin formation, leading to N,N-acetals and N-alkylated derivatives (Vink et al., 2003).
Advanced Organic Synthesis Techniques
- Enantioselective Synthesis: Techniques such as Cu(I)-catalyzed reductive aldol cyclization have been employed for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which further facilitates the synthesis of more complex piperidin-2-ones (Lam et al., 2005).
Enzymatic Resolution of Aminoalcohols
- Chemoenzymatic Synthesis: The synthesis of orthogonally protected trans-3-amino-4-hydroxypiperidines, starting from (±)-1-benzyl-3,4-epoxypiperidine, involves regioselective epoxide ring-opening and enzymatic resolution. This method showcased high enantioselectivity using Candida antarctica lipase B (Villar-Barro et al., 2015).
Pharmaceutical Applications
- Antihypertensive Activity: Spiropiperidines, including this compound derivatives, have been synthesized and evaluated for their potential antihypertensive activity (Takai et al., 1985).
Molecular Structure Analysis
- Crystal and Molecular Structure Studies: The structural properties of related compounds were investigated using methods like X-ray crystallography and density functional theory (DFT) calculations, indicating potential applications in molecular docking and protein interaction studies (Wu et al., 2022).
Mechanism of Action
Safety and Hazards
The safety data sheet for 1-Benzyl-5-hydroxypiperidin-2-one indicates that it should be stored sealed in a dry environment at 2-8°C . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
While specific future directions for 1-Benzyl-5-hydroxypiperidin-2-one are not mentioned in the available resources, there is a general trend in the pharmaceutical industry towards the development of peptide-based drugs . As a piperidine derivative, this compound could potentially play a role in this area .
Properties
IUPAC Name |
1-benzyl-5-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTIAEIAFIDXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519200 | |
Record name | 1-Benzyl-5-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913566-51-5 | |
Record name | 1-Benzyl-5-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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